Tin(IV) 2,3-naphthalocyanine dichloride
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Overview
Description
Tin(IV) 2,3-naphthalocyanine dichloride is a chemical compound that belongs to the family of phthalocyanines. These compounds are known for their intense coloration and are used in various applications, including dyes, pigments, and as catalysts in chemical reactions. This compound, in particular, is a metal phthalocyanine complex where tin is coordinated to the phthalocyanine ligand, and two chloride ions are attached to the tin center.
Scientific Research Applications
Tin(IV) 2,3-naphthalocyanine dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of sensors and electronic devices.
Safety and Hazards
Tin(IV)-2,3-naphthalocyanine dichloride is a chemical compound and should be handled with care. It’s always recommended to follow the safety data sheet provided by the manufacturer. For example, Tin(IV) chloride causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer .
Future Directions
Phthalocyanato tin(IV) dichloride, an axially dichlorinated MPc, is an air-stable high-performance n-type organic semiconductor with a field-effect electron mobility of up to 0.30 cm2 V−1 s−1. This high mobility together with good device stability and commercial availability make it a most suitable n-type material for future organic thin-film transistor applications .
Mechanism of Action
Target of Action
Tin(IV) 2,3-naphthalocyanine dichloride, also known as SnNcCl2, primarily targets organic photovoltaic (OPV) cells . It acts as an electron donor material in these cells .
Mode of Action
SnNcCl2 interacts with its targets, the OPV cells, by donating electrons. This electron donation is crucial for the functioning of the OPV cells .
Biochemical Pathways
The primary biochemical pathway affected by SnNcCl2 is the electron transport chain in OPV cells . By donating electrons, SnNcCl2 facilitates the flow of electrons through the transport chain, which is a critical process for the generation of electricity in these cells .
Result of Action
The action of SnNcCl2 results in an increase in the power conversion efficiencies of OPV cells . This is because SnNcCl2 absorbs light in the near-infrared and infrared portions of the electromagnetic spectrum, which accounts for 50% of the solar photon flux . This absorption of light enables it to donate more electrons, thereby enhancing the electricity generation in the OPV cells .
Action Environment
The action, efficacy, and stability of SnNcCl2 are influenced by environmental factors such as light and temperature. Its ability to absorb light in the near-infrared and infrared portions of the spectrum makes it particularly effective in environments with ample sunlight . Additionally, its melting point is over 300°C , suggesting that it can maintain stability under a wide range of temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin(IV) 2,3-naphthalocyanine dichloride typically involves the reaction of tin(IV) chloride with 2,3-naphthalocyanine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving automated chromatography systems and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tin(IV) 2,3-naphthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ions can be substituted with other ligands such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or alcohols.
Major Products Formed
Oxidation: Higher oxidation state tin complexes.
Reduction: Lower oxidation state tin complexes.
Substitution: Tin complexes with different ligands replacing the chloride ions.
Comparison with Similar Compounds
Similar Compounds
Tin(IV) phthalocyanine dichloride: Similar in structure but with different substituents on the phthalocyanine ring.
Tin(IV) chloride: A simpler tin compound without the phthalocyanine ligand.
Tin(IV) bis(acetylacetonate) dichloride: Another tin complex with different ligands.
Uniqueness
Tin(IV) 2,3-naphthalocyanine dichloride is unique due to its specific phthalocyanine ligand, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring light absorption and emission, such as photodynamic therapy and dye-sensitized solar cells.
Properties
IUPAC Name |
54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2ClH.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;;/h1-24H;2*1H;/q-2;;;+4/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQMDUNOVOLBEK-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24Cl2N8Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26857-61-4 |
Source
|
Record name | Tin(IV) 2,3-Naphthalocyanine Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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